molecular formula C40H79NO8 B022285 N-Palmitoyl-DL-dihydrogalactocerebroside CAS No. 108392-00-3

N-Palmitoyl-DL-dihydrogalactocerebroside

Cat. No. B022285
CAS RN: 108392-00-3
M. Wt: 702.1 g/mol
InChI Key: BLGKYYVFGMKTEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Palmitoyl-DL-dihydrogalactocerebroside (PPG) is a sphingolipid that is found in the myelin sheath of the nervous system. It is a synthetic analog of galactocerebroside, which is a natural sphingolipid. PPG has been widely used in scientific research due to its unique properties, including its ability to stimulate myelin formation and promote nerve regeneration. In

Mechanism of Action

The mechanism of action of N-Palmitoyl-DL-dihydrogalactocerebroside is not fully understood, but it is believed to involve the stimulation of myelin formation and the promotion of nerve regeneration. This compound has been shown to activate the ERK1/2 signaling pathway, which is involved in the regulation of cell growth and differentiation. This compound has also been shown to increase the expression of myelin-related genes, such as myelin basic protein and proteolipid protein. These effects are thought to contribute to the ability of this compound to stimulate myelin formation and promote nerve regeneration.
Biochemical and Physiological Effects:
This compound has a number of biochemical and physiological effects that make it a valuable tool for scientific research. This compound has been shown to increase the expression of myelin-related genes, which is important for the formation of myelin. This compound has also been shown to promote the survival of oligodendrocytes, which are the cells that produce myelin in the nervous system. Additionally, this compound has been shown to promote the regeneration of axons, which are the long, slender projections of nerve cells that transmit electrical signals.

Advantages and Limitations for Lab Experiments

N-Palmitoyl-DL-dihydrogalactocerebroside has several advantages for lab experiments, including its ability to stimulate myelin formation and promote nerve regeneration. This compound is also relatively easy to synthesize and can be obtained in large quantities. However, there are also some limitations to the use of this compound in lab experiments. For example, this compound can be toxic to cells at high concentrations, which can limit its use in certain experiments. Additionally, this compound can be expensive to produce, which can be a barrier to its use in some research settings.

Future Directions

There are many potential future directions for research on N-Palmitoyl-DL-dihydrogalactocerebroside. One area of interest is the use of this compound in the treatment of neurodegenerative diseases, such as multiple sclerosis and Alzheimer's disease. Another area of interest is the development of new synthetic analogs of this compound that may have even greater potential for promoting myelin formation and nerve regeneration. Additionally, further research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in other areas of scientific research.

Synthesis Methods

N-Palmitoyl-DL-dihydrogalactocerebroside can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemical reactions to create this compound from starting materials. Enzymatic synthesis involves the use of enzymes to catalyze the formation of this compound from precursors. One commonly used method for enzymatic synthesis involves the use of a galactosylceramide synthase enzyme to catalyze the formation of this compound from galactocerebroside and palmitoyl-CoA.

Scientific Research Applications

N-Palmitoyl-DL-dihydrogalactocerebroside has been used in a wide range of scientific research applications, including studies on myelin formation, nerve regeneration, and neurodegenerative diseases. This compound has been shown to stimulate the formation of myelin, which is the protective coating that surrounds nerve fibers in the nervous system. Myelin is essential for the proper functioning of the nervous system, and damage to myelin can lead to a range of neurological disorders. This compound has also been shown to promote nerve regeneration, which is the process by which damaged nerves are repaired. This makes this compound a promising candidate for the treatment of neurodegenerative diseases, such as multiple sclerosis and Alzheimer's disease.

properties

CAS RN

108392-00-3

Molecular Formula

C40H79NO8

Molecular Weight

702.1 g/mol

IUPAC Name

N-[3-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadecan-2-yl]hexadecanamide

InChI

InChI=1S/C40H79NO8/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(43)33(32-48-40-39(47)38(46)37(45)35(31-42)49-40)41-36(44)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33-35,37-40,42-43,45-47H,3-32H2,1-2H3,(H,41,44)

InChI Key

BLGKYYVFGMKTEZ-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCC(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)CCCCCCCCCCCCCCC)O

Canonical SMILES

CCCCCCCCCCCCCCCC(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)CCCCCCCCCCCCCCC)O

Origin of Product

United States

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